

# The Role of ADAM17 in Inflammatory Response Regulation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A,17

Cat. No.: B571539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF- $\alpha$  Converting Enzyme (TACE), is a pivotal cell-surface sheddase that plays a critical role in orchestrating the inflammatory response. By cleaving and releasing a vast array of membrane-tethered substrates—including cytokines, cytokine receptors, and growth factor ligands—ADAM17 acts as a molecular switch that can initiate and amplify inflammatory signaling cascades. Its dysregulation is implicated in a wide range of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis, making it a high-priority target for therapeutic intervention. This guide provides an in-depth overview of ADAM17's function, key signaling pathways, quantitative data on its activity and inhibition, and detailed experimental protocols for its study.

## Core Function: The Molecular Scissors of Inflammation

ADAM17 is a zinc-dependent metalloproteinase responsible for the ectodomain shedding of over 80 known substrates.[1] This proteolytic event transforms membrane-anchored precursors into soluble, biologically active molecules that can act in a paracrine or endocrine fashion. The most critical substrates in the context of inflammation are Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ) and the Interleukin-6 Receptor (IL-6R).[2]

- **TNF- $\alpha$  Shedding:** ADAM17 was first identified as the primary enzyme that cleaves the 26-kDa transmembrane precursor of TNF- $\alpha$  to release the soluble 17-kDa cytokine.[2] Soluble TNF- $\alpha$  is a potent pro-inflammatory mediator that drives inflammatory processes in numerous diseases.[1][3]
- **IL-6R Shedding and Trans-Signaling:** ADAM17 cleaves the membrane-bound IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and this complex can then stimulate cells that only express the gp130 signal-transducing subunit, a phenomenon known as IL-6 trans-signaling.[4] This pathway is predominantly pro-inflammatory, whereas classic signaling through the membrane-bound IL-6R is often associated with regenerative or protective functions.[5]
- **EGFR Ligand Shedding:** ADAM17 also releases ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor- $\alpha$  (TGF- $\alpha$ ).[6] This can contribute to inflammatory responses and is a key mechanism in inflammation-associated cancers.[4][7][8]

The maturation and activation of ADAM17 are tightly regulated processes, involving transport from the endoplasmic reticulum to the Golgi by iRhom proteins, proteolytic cleavage of its inhibitory pro-domain by furin, and subsequent activation at the cell surface by stimuli such as phorbol esters and signaling pathways like MAPK and PKC.[9][10][11]

## Signaling Pathways

### ADAM17 Maturation and Activation

ADAM17 is synthesized as an inactive zymogen (pro-ADAM17). Its journey to becoming an active sheddase is a multi-step process, critically regulated by the inactive rhomboid proteins (iRhoms).



[Click to download full resolution via product page](#)

ADAM17 Maturation and Activation Pathway.

## ADAM17-Mediated TNF- $\alpha$ Shedding

Once active at the cell surface, ADAM17 rapidly cleaves transmembrane TNF- $\alpha$  (tmTNF- $\alpha$ ) to release soluble TNF- $\alpha$  (sTNF- $\alpha$ ), a key initiator of the inflammatory cascade.



[Click to download full resolution via product page](#)

ADAM17-Mediated TNF- $\alpha$  Shedding Pathway.

## ADAM17 and IL-6 Trans-Signaling

ADAM17-mediated shedding of the IL-6R enables the pro-inflammatory IL-6 trans-signaling pathway, which can activate a broad range of cells that do not express the membrane-bound IL-6R.



[Click to download full resolution via product page](#)

ADAM17-Mediated IL-6 Trans-Signaling.

## Data Presentation: Quantitative Analysis

Quantitative data is essential for understanding the potency of ADAM17 inhibitors and the kinetic behavior of the enzyme.

### Table 1: Inhibitory Potency (IC<sub>50</sub>) of Select ADAM17 Inhibitors

| Inhibitor | Type                       | IC <sub>50</sub> (ADAM17) | Target Cell/System             | Reference |
|-----------|----------------------------|---------------------------|--------------------------------|-----------|
| INCB3619  | Small Molecule             | 14 nM                     | Enzyme Assay                   | [12]      |
| TAPI-1    | Broad-spectrum hydroxamate | 8.09 μM                   | Cell-based (cytokine shedding) | [13]      |
| FLF-15    | Small Molecule             | 10.43 nM                  | Enzyme Assay                   | [14]      |
| MEDI3622  | Monoclonal Antibody        | 39 pM                     | Enzyme Assay                   | [13]      |
| Pratastat | Small Molecule             | 3.5 μM                    | Cell-based (NSCLC cells)       | [15]      |
| ZLDI-8    | Small Molecule             | 1.8 μM                    | Cell-based (NSCLC cells)       | [15]      |

### Table 2: Kinetic Parameters of ADAM17

| Substrate                        | $K_m$ ( $\mu\text{M}$ ) | $V_{\text{max}}$ (RFU/s) | $k_{\text{cat}}$ ( $\text{s}^{-1}$ ) | Catalytic Efficiency ( $k_{\text{cat}}/K_m$ ) ( $\text{M}^{-1}\text{s}^{-1}$ ) | Experimental System    | Reference |
|----------------------------------|-------------------------|--------------------------|--------------------------------------|--------------------------------------------------------------------------------|------------------------|-----------|
| Fluorogenic Peptide              | $3.65 \pm 0.6$          | $1.77 \pm 0.09$          | 0.173                                | $4.74 \times 10^4$                                                             | HEK Cell Lysate        | [5][16]   |
| TNF $\alpha$ Peptide (non-glyc.) | $12 \pm 3$              | -                        | $0.25 \pm 0.03$                      | $2.1 \times 10^4$                                                              | Recombinant ADAM17 ECD | [17]      |
| TNF $\alpha$ Peptide (glyc.)     | $7.6 \pm 1.3$           | -                        | $0.08 \pm 0.01$                      | $1.05 \times 10^4$                                                             | Recombinant ADAM17 ECD | [17]      |

**Table 3: Effects of ADAM17 Depletion/Inhibition on Substrate Shedding**

| Substrate     | Model System                                                       | Effect                            | Magnitude of Change         | Reference |
|---------------|--------------------------------------------------------------------|-----------------------------------|-----------------------------|-----------|
| TNF- $\alpha$ | Myeloid-specific ADAM17 KO mice (LPS challenge)                    | Reduced circulating TNF- $\alpha$ | ~50% reduction vs. WT       | [18]      |
| TGF- $\alpha$ | ADAM17 <sup>-/-</sup> mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding                  | 89% reduction vs. WT        | [6]       |
| Amphiregulin  | ADAM17 <sup>-/-</sup> mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding                  | 65.8% reduction vs. WT      | [6]       |
| HB-EGF        | ADAM17 <sup>-/-</sup> mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding                  | 58.1% reduction vs. WT      | [6]       |
| IL-6R         | Ba/F3-gp130-hIL-6R cells (PMA stimulated)                          | Increased soluble IL-6R           | 2.9 $\pm$ 0.4-fold increase | [19]      |

## Experimental Protocols

Detailed and reproducible protocols are crucial for studying ADAM17 function.

### Protocol: Fluorogenic ADAM17 Activity Assay

This protocol measures the enzymatic activity of ADAM17 using a quenched fluorogenic peptide substrate.

## Workflow Diagram:



[Click to download full resolution via product page](#)

## Workflow for a Fluorogenic ADAM17 Activity Assay.

## Materials:

- Recombinant Human TACE/ADAM17 (e.g., R&D Systems, #930-ADB)

- Fluorogenic Peptide Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH<sub>2</sub>, R&D Systems, #ES003)
- Assay Buffer: 25 mM Tris, 2.5 μM ZnCl<sub>2</sub>, 0.005% Brij-35, pH 9.0 (Note: High salt concentrations can inhibit activity)[[20](#)]
- Test inhibitors (dissolved in DMSO)
- Black 96-well microplate
- Fluorescent plate reader

#### Procedure:

- Reagent Preparation:
  - Dilute recombinant ADAM17 to a working concentration of 0.2 ng/μL in Assay Buffer.
  - Dilute the fluorogenic substrate to a working concentration of 20 μM in Assay Buffer.
  - Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%. [[21](#)]
- Assay Reaction:
  - Add 50 μL of the diluted ADAM17 solution to each well of the black 96-well plate.
  - Add 10 μL of diluted inhibitor or vehicle (Assay Buffer with DMSO) to the appropriate wells.
  - Pre-incubate for 10-15 minutes at 37°C if desired.
  - Initiate the reaction by adding 40 μL of the diluted substrate solution to each well. The final volume should be 100 μL.
- Measurement:
  - Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

- Read the plate in kinetic mode, with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[20] Take readings every 60 seconds for 5 to 30 minutes.
- Data Analysis:
  - Determine the rate of reaction ( $V_{max}$ ) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
  - Subtract the slope of the "no enzyme" control from all other readings.
  - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  - Plot percent inhibition versus inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to determine the  $IC_{50}$  value.[22]

## Protocol: Western Blot for ADAM17 Detection

This protocol is for detecting the pro (~100-120 kDa) and mature (~80-90 kDa) forms of ADAM17 in cell lysates.[1][23]

### Materials:

- Cell Lysis Buffer: RIPA buffer or PBS with 1% Triton X-100, supplemented with protease inhibitors (e.g., 5 mM 1,10-phenanthroline).[24]
- Primary Antibody: Rabbit or mouse anti-ADAM17 antibody (targeting the C-terminus is common).[25]
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.
- Chemiluminescent substrate.

### Procedure:

- Sample Preparation:

- Lyse cells on ice for 30 minutes in Lysis Buffer.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.
  - Run the gel until adequate separation is achieved.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-ADAM17 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
  - Wash the membrane 3 times for 10 minutes each with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane 3 times for 10 minutes each with TBST.
- Detection:
  - Apply the chemiluminescent substrate to the membrane.
  - Image the blot using a digital imager or X-ray film. The pro-form will appear at a higher molecular weight than the mature, active form.

## Protocol: ELISA for Soluble Substrates (e.g., sIL-6R)

This protocol outlines the quantitative measurement of a shed ADAM17 substrate in cell culture supernatants or biological fluids using a sandwich ELISA.

**Materials:**

- ELISA Kit for the target of interest (e.g., Human sIL-6R DuoSet ELISA, R&D Systems).[26]
- Cell culture supernatant or serum/plasma samples.
- Plate washer and microplate reader (450 nm).

**Procedure:**

- Plate Preparation:
  - Coat a 96-well microplate with the capture antibody overnight at room temperature.
  - Wash the plate 3 times with Wash Buffer.
  - Block the plate with Reagent Diluent for 1 hour.
- Assay:
  - Wash the plate 3 times.
  - Add 100  $\mu$ L of standards, controls, and samples to the appropriate wells.
  - Incubate for 2 hours at room temperature.
  - Wash the plate 3 times.
  - Add 100  $\mu$ L of the detection antibody to each well and incubate for 2 hours.
  - Wash the plate 3 times.
  - Add 100  $\mu$ L of Streptavidin-HRP and incubate for 20 minutes in the dark.
  - Wash the plate 3 times.
  - Add 100  $\mu$ L of Substrate Solution and incubate for 20 minutes in the dark.
- Measurement and Analysis:

- Add 50  $\mu$ L of Stop Solution to each well.
- Read the absorbance at 450 nm within 30 minutes.
- Generate a standard curve by plotting the absorbance versus the concentration of the standards.
- Calculate the concentration of the soluble substrate in the samples by interpolating from the standard curve.

## Conclusion and Future Directions

ADAM17 is a master regulator of inflammation, controlling the availability of potent signaling molecules like TNF- $\alpha$  and enabling the pro-inflammatory IL-6 trans-signaling pathway. Its central role has made it an attractive therapeutic target, but the development of inhibitors has been challenging due to the broad substrate profile and potential for off-target effects. Early broad-spectrum metalloproteinase inhibitors showed toxicity, highlighting the need for highly selective agents.[\[27\]](#)

Future research and drug development will likely focus on:

- **Selective Inhibition:** Developing inhibitors, such as monoclonal antibodies or exosite-targeting small molecules, that specifically block the cleavage of pro-inflammatory substrates while sparing substrates essential for tissue homeostasis.[\[27\]](#)
- **Targeting Regulators:** Indirectly modulating ADAM17 activity by targeting its regulatory partners, such as the iRhom proteins, which could offer tissue- or cell-type-specific inhibition. [\[10\]](#)
- **Biomarker Development:** Using levels of shed substrates like sIL-6R or sTNFR1 as biomarkers to stratify patients for ADAM17-targeted therapies and to monitor treatment efficacy.

A deeper understanding of the complex biology of ADAM17, aided by the robust experimental approaches detailed in this guide, will be paramount to successfully harnessing its therapeutic potential in a wide range of inflammatory diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension [frontiersin.org]
- 2. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 is required for EGF-R–induced intestinal tumors via IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iRHOM2-dependent regulation of ADAM17 in cutaneous disease and epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iRhom2: An Emerging Adaptor Regulating Immunity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of iRhom2 at the plasma membrane controls mammalian TACE-dependent inflammatory and growth factor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- 17. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A disintegrin and metalloproteinase 17 regulates TNF and TNFR1 levels in inflammation and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-ADAM17 Antibodies | Invitrogen [thermofisher.com]
- 26. Soluble IL-6R is produced by IL-6R ectodomain shedding in activated CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of ADAM17 in Inflammatory Response Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571539#adam17-involvement-in-inflammatory-response-regulation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)